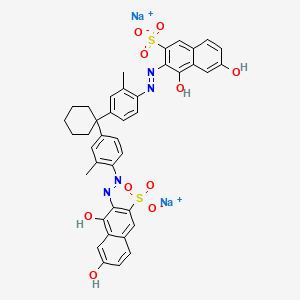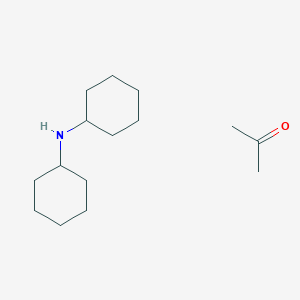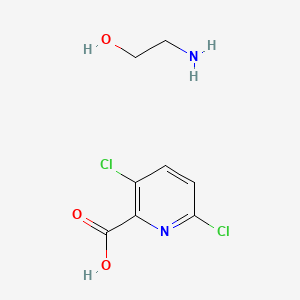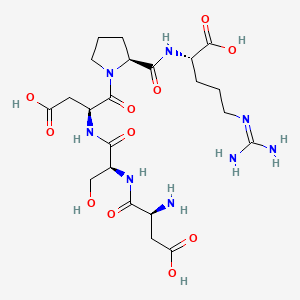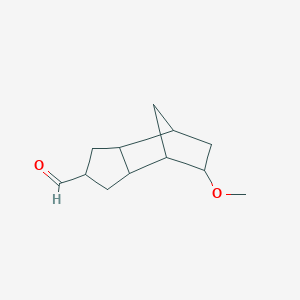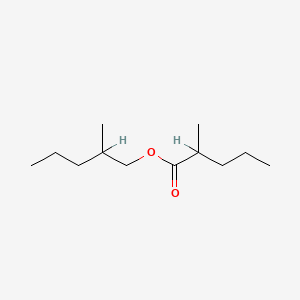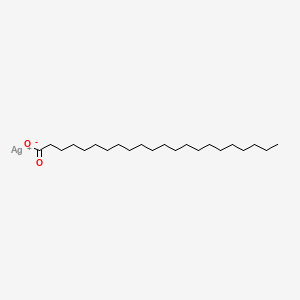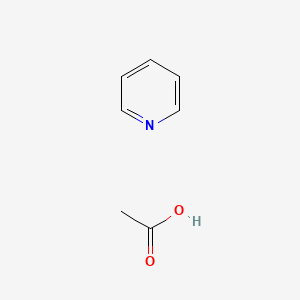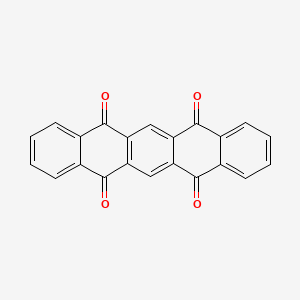
5,7,12,14-Pentacenetetrone
Overview
Description
5,7,12,14-Pentacenetetrone is an organic compound with the molecular formula C22H10O4 . It is a type of quinone-based material, which undergoes a two-electron redox reaction .
Synthesis Analysis
Pentacene-5,7,12,14-tetraone has been subjected to selective olefination and cross-coupling reactions to yield a new class of pentacene-based π-conjugated systems . These systems are functionalized with geminal enediyne and 1,3-dithiole groups .Molecular Structure Analysis
The molecular structure of 5,7,12,14-Pentacenetetrone is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C22H10O4/c23-19-11-5-1-2-6-12 (11)20 (24)16-10-18-17 (9-15 (16)19)21 (25)13-7-3-4-8-14 (13)22 (18)26/h1-10H . Chemical Reactions Analysis
The performance of 5,7,12,14-pentacenetetrone as an organic active material for rechargeable lithium batteries was investigated . A positive-electrode incorporating 5,7,12,14-pentacenetetrone showed an initial discharge capacity of more than 300 mAh/g(PT) with an average voltage of 2.1 V vs. Li+/Li . This corresponds to a four-electron redox behavior .Scientific Research Applications
1. Application in Aqueous Zinc-Ion Batteries (AZIBs)
- Summary of the Application : 5,7,12,14-Pentacenetetrone is used in the anode of AZIBs. The research focused on creating a versatile electrolyte through the addition of trifluoroacetamide (TFA) to address the issue of dendrite growth of Zn anodes .
- Methods of Application : The CO group of TFA interacts strongly with Zn 2+, leading to a change in the inherent structure of Zn (H 2 O) 62+ and an enhancement in the transport of Zn 2+. The interaction between TFA and H 2 O disrupts the H bond network structure of H 2 O, resulting in a reduction of active H 2 O and stabilization of the electrolyte’s pH value .
- Results or Outcomes : Zn//5,7,12,14-pentacenetetrone full cells and Zn//active carbon capacitors performed steadily for 10,000 cycles at 25 °C and 70 °C, respectively . This research provides valuable insights into the use of electrolyte additives and promotes the long-term stability of AZIBs even at ultra-high current densities .
2. Application in Organic Dual-Ion Batteries
- Summary of the Application : 5,7,12,14-Pentacenetetrone is used in the anode of an organic dual-ion battery for the reversible interaction of 1-butyl-1-methylpyrrolidinium cations .
- Methods of Application : The battery was designed with a 5,7,12,14-pentacenetetrone anode for the reversible interaction of 1-butyl-1-methylpyrrolidinium cations .
- Results or Outcomes : The battery showed a low self-discharge rate of 4.68% per h, a high discharge capacity of 164.5 mA h g−1, and a superior capacity retention of 92.2% after 100 cycles at 5C .
3. Application in Rechargeable Lithium Batteries
- Summary of the Application : 5,7,12,14-Pentacenetetrone (PT) is used as an organic active material for rechargeable lithium batteries .
- Methods of Application : A positive-electrode incorporating PT showed an initial discharge capacity of more than 300 mAh/g(PT) with an average voltage of 2.1 V vs. Li+/Li .
- Results or Outcomes : The obtained discharge capacity corresponded to a four-electron redox behavior and is more than twice that of a conventional positive-electrode material, lithium cobalt oxide (LiCoO2) .
4. Application in Organic π-Conjugated Systems
- Summary of the Application : Pentacene-5,7,12,14-tetraone was subjected to selective olefination and cross-coupling reactions to yield a new class of pentacene-based π-conjugated systems .
- Methods of Application : The research involved functionalizing pentacene-5,7,12,14-tetraone with geminal enediyne and 1,3-dithiole groups .
- Results or Outcomes : The research resulted in the creation of a new class of pentacene-based π-conjugated systems .
Safety And Hazards
5,7,12,14-Pentacenetetrone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The use of 5,7,12,14-Pentacenetetrone in rechargeable lithium batteries is a promising area of research . The compound’s high discharge capacity and average voltage make it an attractive candidate for future development . Additionally, the compound’s potential in the creation of new pentacene-based π-conjugated systems through selective olefination and cross-coupling reactions is another exciting avenue for future exploration .
properties
IUPAC Name |
pentacene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGOBWHTVNKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178626 | |
| Record name | 5,7,12,14-Pentacenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,12,14-Pentacenetetrone | |
CAS RN |
23912-79-0 | |
| Record name | 5,7,12,14-Pentacenetetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,12,14-Pentacenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7,12,14-Pentacenetetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




